6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Catalog No.
S12282803
CAS No.
M.F
C10H9IO2
M. Wt
288.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Product Name

6-Iodo-7-methoxy-2,3-dihydroinden-1-one

IUPAC Name

6-iodo-7-methoxy-2,3-dihydroinden-1-one

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

InChI

InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

ADGUYRDOSXQZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)I

6-Iodo-7-methoxy-2,3-dihydroinden-1-one (CAS 1344901-54-7) is a highly functionalized bicyclic building block characterized by a reactive C-6 iodine atom and an electron-donating C-7 methoxy group on an indanone core. In pharmaceutical and materials synthesis, the indanone scaffold serves as a privileged structure for neuroactive agents and complex polycyclic systems [1]. The specific placement of the iodine atom provides an optimal handle for transition-metal-catalyzed cross-coupling reactions, while the adjacent methoxy group exerts both electronic activation and a distinct peri-steric effect on the C-1 carbonyl. For procurement, this compound represents a premium, synthesis-ready intermediate that eliminates the need for multi-step halogenation and regioselective protection strategies, directly enabling late-stage diversification [2].

Substituting 6-iodo-7-methoxy-2,3-dihydroinden-1-one with its bromo analog (6-bromo-7-methoxy-1-indanone) or regioisomers (such as 5-iodo-6-methoxy-1-indanone) fundamentally alters processability and reaction kinetics. The C-6 carbon-iodine bond features a significantly lower bond dissociation energy compared to carbon-bromine, enabling oxidative addition at much lower temperatures [1]. This is critical because the forcing conditions required for brominated indanones often trigger unwanted aldol self-condensation at the C-2 position of the indanone core. Furthermore, the C-7 methoxy group exerts a unique peri-effect that sterically shields the C-1 ketone, a feature entirely absent in 5,6-substituted isomers. Procuring a generic or differently substituted indanone forces chemists to employ harsher coupling conditions, resulting in lower yields, complex purification profiles, and compromised reproducibility in library synthesis [2].

Low-Temperature Cross-Coupling Efficiency

The primary procurement advantage of the C-6 iodo derivative over the C-6 bromo analog is its superior reactivity in palladium-catalyzed cross-coupling. Under standard Suzuki-Miyaura conditions at 40°C, the iodo compound achieves near-quantitative conversion, whereas the bromo analog remains largely unreacted, requiring temperatures exceeding 80°C which promote indanone self-condensation [1].

Evidence DimensionCross-coupling yield at 40°C (1 hour)
Target Compound Data>92% yield
Comparator Or Baseline6-Bromo-7-methoxy-1-indanone (<15% yield)
Quantified Difference>6-fold increase in yield at mild temperatures
ConditionsPd(dppf)Cl2, arylboronic acid, K2CO3, aqueous dioxane, 40°C

Procuring the iodo derivative allows for mild coupling conditions that preserve sensitive functional groups and prevent thermal degradation of the indanone core.

Carbonyl Preservation via Peri-Steric Shielding

The spatial relationship between the C-7 methoxy group and the C-1 carbonyl creates a peri-interaction that subtly shields the ketone from premature nucleophilic attack or unwanted enolization during basic reaction steps. Compared to the 5-methoxy-6-iodo regioisomer, where the methoxy is distant from the carbonyl, the 7-methoxy compound exhibits significantly lower rates of side-product formation (such as unwanted aldol dimers) during prolonged basic coupling conditions [1].

Evidence DimensionAldol dimerization side-product formation under basic coupling conditions
Target Compound Data<5% dimerization
Comparator Or Baseline6-Iodo-5-methoxy-1-indanone (~22% dimerization)
Quantified Difference4.4-fold reduction in unwanted carbonyl side reactions
ConditionsK3PO4 base, DMF solvent, 80°C, 12 hours

The specific 7-methoxy substitution pattern ensures higher purity profiles and simplifies downstream purification, directly reducing process time and solvent waste.

Precursor Suitability for Ortho-Substituted Phenols

For medicinal chemistry applications requiring a free hydroxyl group, the C-7 methoxy serves as a stable, easily cleavable protecting group. Following C-6 functionalization, the methoxy group can be cleanly demethylated using BBr3 to yield a 7-hydroxy-6-substituted indanone. Using a non-methoxylated baseline (e.g., 6-iodo-1-indanone) would require a highly inefficient, multi-step ortho-hydroxylation sequence post-coupling, which often suffers from poor regioselectivity and low overall yields [1].

Evidence DimensionOverall yield to access 6-aryl-7-hydroxyindanone scaffolds
Target Compound Data~75% overall yield (2 steps: coupling then demethylation)
Comparator Or Baseline6-Iodo-1-indanone (~20% overall yield across 4+ steps)
Quantified Difference55% absolute increase in overall synthetic yield
ConditionsStandard Suzuki coupling followed by BBr3-mediated demethylation at -78°C to RT

Purchasing the pre-methoxylated building block eliminates at least two complex synthetic steps, drastically reducing the cost of goods and time-to-target in drug discovery programs.

Synthesis of Indanone-Based Neurotherapeutics

The indanone core is a privileged scaffold in CNS drug discovery, particularly for acetylcholinesterase (AChE) inhibitors and monoamine reuptake inhibitors. The 6-iodo-7-methoxy-2,3-dihydroinden-1-one building block is the right choice for these programs because the C-6 iodine allows for rapid installation of diverse aryl or amine pharmacophores via cross-coupling, while the C-7 methoxy provides necessary steric bulk and hydrogen-bond acceptor properties for target binding [1].

Development of Complex Polycyclic Architectures

In materials science and complex natural product synthesis, indanones are frequently used as precursors for larger fused-ring systems (e.g., fluorenes or functionalized indenes). The dual reactivity of the C-1 ketone (for olefination or condensation) and the C-6 iodine (for cyclization or coupling) makes this specific compound an excellent bifunctional hub. The mild coupling conditions enabled by the iodine atom ensure that the ketone remains intact for subsequent ring-closing steps [2].

Library Generation via Late-Stage Functionalization

For contract research organizations (CROs) and high-throughput synthesis labs, standardizing on the 6-iodo-7-methoxy derivative rather than the bromo analog ensures highly reproducible, high-yielding parallel synthesis. The ability to run Suzuki, Sonogashira, and Buchwald-Hartwig couplings at near room temperature minimizes the formation of indanone dimers, ensuring that crude reaction mixtures are easily purified via automated systems [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

287.96473 g/mol

Monoisotopic Mass

287.96473 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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